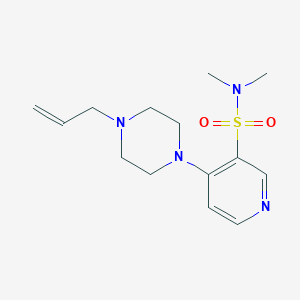![molecular formula C7H11N3O2S B215417 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid, also known as ETSA, is a chemical compound with potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is not well understood, but it is believed to involve the formation of covalent bonds with the target enzymes. The sulfur atom in the triazole ring of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can form a covalent bond with the cysteine residue in the active site of the enzyme, leading to its inhibition. The exact mechanism of inhibition may vary depending on the structure of the enzyme and the position of the cysteine residue.
Biochemical and Physiological Effects:
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis in cancer cells. 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has also been shown to inhibit the activity of cathepsin B, a cysteine protease involved in the degradation of extracellular matrix proteins, leading to the inhibition of tumor invasion and metastasis. In addition, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is its unique structure, which makes it a promising candidate for the development of new drugs and chemical probes for various biochemical and physiological studies. However, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. In addition, the covalent nature of its inhibition mechanism may lead to off-target effects and toxicity, which should be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid. One direction is the synthesis of new derivatives of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid with improved pharmacokinetic properties and selectivity for specific enzymes. Another direction is the evaluation of the in vivo efficacy and toxicity of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid and its derivatives in animal models of various diseases. In addition, the development of new methods for the delivery of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid to specific tissues and cells can enhance its therapeutic potential. Finally, the elucidation of the exact mechanism of action of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid and its derivatives can provide insights into the biology of cysteine proteases and histone deacetylases and lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves a multi-step process that starts with the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid with a yield of around 60%. The purity of the product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several potential applications in scientific research. It can be used as a building block for the synthesis of various compounds with potential biological activity. For example, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can be used to synthesize inhibitors of enzymes such as cysteine proteases and histone deacetylases. These enzymes are involved in various biological processes such as cell proliferation, differentiation, and apoptosis, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
Eigenschaften
Produktname |
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
|---|---|
Molekularformel |
C7H11N3O2S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-2-5-8-7(10-9-5)13-4-3-6(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
YNHCZOBJXKQIQD-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCCC(=O)O |
Kanonische SMILES |
CCC1=NC(=NN1)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)



![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)
![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)
![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)
![1-Isopropyl-4-[5-(1-pyrrolidinylcarbonyl)-2-pyridinyl]piperazine](/img/structure/B215353.png)
![N-(3-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215356.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215358.png)
![4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide](/img/structure/B215359.png)